N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a unique combination of furan, isoxazole, and benzo[d][1,4]dioxine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the isoxazole ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
Incorporation of the furan ring: The furan moiety can be introduced through the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.
Coupling with the benzo[d][1,4]dioxine moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions to link the furan and isoxazole rings to the benzo[d][1,4]dioxine scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole and furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide.
Furan Derivatives: Compounds such as 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its combination of furan, isoxazole, and benzo[d][1,4]dioxine moieties, which may impart a broader spectrum of biological activities and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-11-17(24-15-6-3-2-5-14(15)23-11)18(21)19-10-12-9-16(25-20-12)13-7-4-8-22-13/h2-9,11,17H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQLCIJTUHVQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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